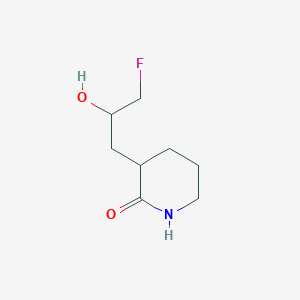
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one is a chemical compound with the molecular formula C8H14FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom and a hydroxyl group attached to a propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one typically involves the reaction of piperidin-2-one with a fluorinated propyl reagent under controlled conditions. One common method involves the use of 3-fluoro-1-chloropropane as the fluorinated reagent, which reacts with piperidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The reaction mixture is typically subjected to purification steps such as distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-2-oxopropyl)piperidin-2-one or 3-(3-Fluoro-2-carboxypropyl)piperidin-2-one.
Reduction: Formation of 3-(3-Fluoro-2-hydroxypropyl)piperidin-2-ol.
Substitution: Formation of 3-(3-Amino-2-hydroxypropyl)piperidin-2-one or 3-(3-Mercapto-2-hydroxypropyl)piperidin-2-one.
Scientific Research Applications
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-2-hydroxypropyl)piperidin-2-one
- 3-(3-Bromo-2-hydroxypropyl)piperidin-2-one
- 3-(3-Methyl-2-hydroxypropyl)piperidin-2-one
Uniqueness
3-(3-Fluoro-2-hydroxypropyl)piperidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
3-(3-fluoro-2-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H14FNO2/c9-5-7(11)4-6-2-1-3-10-8(6)12/h6-7,11H,1-5H2,(H,10,12) |
InChI Key |
SZHYTLVCDXCCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-Dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13194466.png)
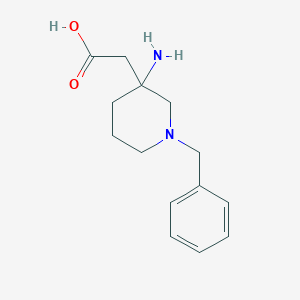

![3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13194482.png)
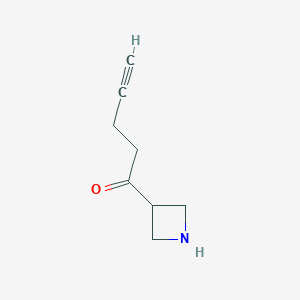


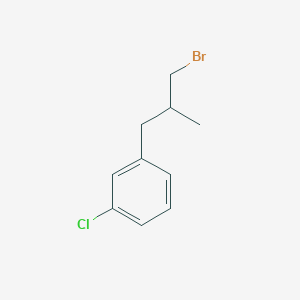
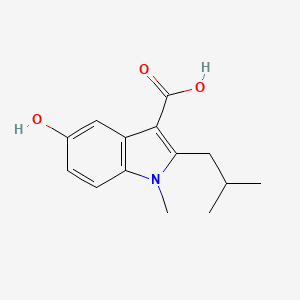
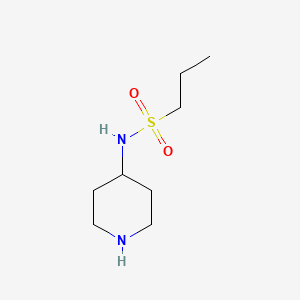
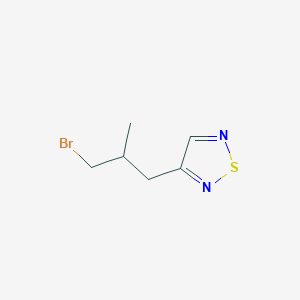
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)

